Minimized Additive Antagonism: pKa and Basicity Comparison of Piperidinyl-Phthalimide vs. Conventional N-H HALS
The primary differentiation for procurement is the extremely weak basicity of the phthalimide HALS class compared to standard N-H HALS. A key comparator, HALS-1 (a conventional N-H HALS), has a reported pKa of 9.7, while the target compound's imide structure renders its basicity negligible (pKa < 3 for the phthalimide moiety itself) [1][2]. This drastic reduction in basicity prevents salt formation with halogenated flame retardants (e.g., brominated aromatics) during polymer processing, a key failure mode for standard HALS [3].
| Evidence Dimension | Additive Compatibility: Basicity (pKa of stabilizing amine moiety) |
|---|---|
| Target Compound Data | <3 (predicted for N-substituted phthalimide moiety) |
| Comparator Or Baseline | 9.7 (HALS-1, N-H tetramethylpiperidine type) and 9.2 (HALS-3, N-methyl type) |
| Quantified Difference | Delta pKa > 6 units, representing a fundamentally different proton-accepting potential |
| Conditions | Comparative pKa data from literature on standard HALS types; target compound value from phthalimide core pKa of 8.3, further lowered by N-substitution. |
Why This Matters
This order-of-magnitude difference in basicity is the critical factor for selecting this compound for flame-retardant polymer formulations to avoid catastrophic antagonism.
- [1] Gande, M. E., et al. 'A novel nonreactive HALS boosts polyolefin stability.' Plastics Engineering, June 1991. (Table comparing HALS pKa values). View Source
- [2] PubChem Compound Summary for CID 3018860, '1,2,5,6-Tetrahydro-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide'. National Center for Biotechnology Information (2025). View Source
- [3] Searle, N. D., et al. 'Effect of flame retardants on the UV stabilization of polypropylene.' Polymer Degradation and Stability, 1987. View Source
